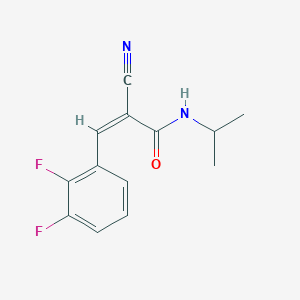

(Z)-2-cyano-3-(2,3-difluorophenyl)-N-propan-2-ylprop-2-enamide

Description

(Z)-2-cyano-3-(2,3-difluorophenyl)-N-propan-2-ylprop-2-enamide is a small-molecule enamide derivative characterized by its Z-configuration, a cyano group at the α-position, a 2,3-difluorophenyl substituent at the β-position, and an isopropyl (propan-2-yl) amide group. The compound’s molecular formula is C₁₃H₁₃F₂N₂O, with a molecular weight of 251.25 g/mol. The 2,3-difluorophenyl moiety contributes to lipophilicity and may engage in halogen bonding or dipole interactions in receptor binding. The isopropyl amide group balances solubility and metabolic stability, making this compound a candidate for further pharmacological evaluation .

Properties

IUPAC Name |

(Z)-2-cyano-3-(2,3-difluorophenyl)-N-propan-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F2N2O/c1-8(2)17-13(18)10(7-16)6-9-4-3-5-11(14)12(9)15/h3-6,8H,1-2H3,(H,17,18)/b10-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNVNEXOXRYGIV-POHAHGRESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=CC1=C(C(=CC=C1)F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)/C(=C\C1=C(C(=CC=C1)F)F)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-(2,3-difluorophenyl)-N-propan-2-ylprop-2-enamide typically involves the condensation of 2,3-difluorobenzaldehyde with a suitable nitrile and an amine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-3-(2,3-difluorophenyl)-N-propan-2-ylprop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

(Z)-2-cyano-3-(2,3-difluorophenyl)-N-propan-2-ylprop-2-enamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-(2,3-difluorophenyl)-N-propan-2-ylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Electronic and Binding Properties

- Electron-Withdrawing Groups: The cyano group in the main compound stabilizes the Z-configuration and enhances electrophilicity, favoring interactions with nucleophilic residues (e.g., serine or cysteine in enzymes). Comparatively, the nitro group in AGN-PC-0BG046 introduces stronger electron withdrawal but increases susceptibility to metabolic reduction .

- Halogen Substituents : The 2,3-difluorophenyl group offers dual fluorine atoms for halogen bonding, which is less sterically demanding than the chlorophenyl or dichlorophenyl groups in other analogs. Fluorine’s small atomic radius allows tighter binding in hydrophobic pockets .

- Heterocyclic Systems : Compounds with pyrrole or thiazole rings (e.g., CAS 5911-07-9) exhibit enhanced π-π stacking but may suffer from synthetic complexity and reduced solubility compared to the main compound’s simpler phenyl-enamide scaffold .

Docking and Target Engagement

Using programs like GOLD (), the main compound’s planar enamide system and fluorine atoms show strong predicted binding to kinase ATP pockets, mimicking natural adenine interactions. Comparatively, thiophene- or pyrrole-containing analogs () exhibit broader but less specific binding due to bulkier aromatic systems .

Biological Activity

(Z)-2-cyano-3-(2,3-difluorophenyl)-N-propan-2-ylprop-2-enamide, with the CAS number 1390957-55-7, is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

- Molecular Formula : C13H12F2N2O

- Molecular Weight : 250.24 g/mol

- Structure : The compound features a cyano group and difluorophenyl substituent that may influence its biological interactions.

Research indicates that compounds similar to this compound often exhibit anti-inflammatory properties. The mechanisms may involve:

- Inhibition of Pro-inflammatory Cytokines : Compounds in this class have been shown to reduce the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα, which are crucial in the inflammatory response.

- Modulation of Nitric Oxide Production : By affecting nitric oxide synthase (iNOS) activity, these compounds can lower nitrite levels in macrophage cultures, contributing to their anti-inflammatory effects.

- Targeting Specific Enzymes : Molecular docking studies suggest interactions with enzymes like COX-2 and 5-LOX, which are involved in inflammatory pathways.

In Vitro Studies

In vitro assays have demonstrated that this compound can significantly reduce cell viability in certain cancer cell lines while exhibiting minimal cytotoxicity in normal cells. This selectivity is crucial for therapeutic applications.

In Vivo Studies

In vivo models have shown that administration of the compound leads to a significant reduction in edema in CFA-induced paw edema models. The effectiveness was comparable to established anti-inflammatory agents like dexamethasone.

Case Studies and Research Findings

- Anti-inflammatory Activity : A study investigated the compound's ability to modulate inflammation in animal models. Doses of 50 mg/kg resulted in a reduction of leukocyte migration by up to 90%, indicating strong anti-inflammatory potential .

- Molecular Interactions : Molecular docking simulations revealed that this compound binds effectively with LT-A4-H and PDE4B, suggesting potential pathways for therapeutic intervention .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.